Acrolein-d4

Übersicht

Beschreibung

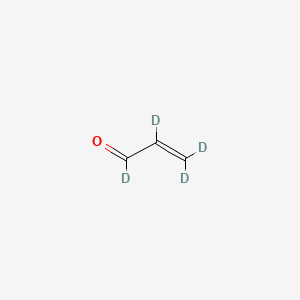

Acrolein-d4, also known as deuterated acrolein, is a deuterium-labeled analog of acrolein. Acrolein is a highly reactive α,β-unsaturated aldehyde with the chemical formula C3H4O. The deuterium-labeled version, this compound, has the chemical formula C3D4O, where the hydrogen atoms are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties and isotopic labeling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acrolein-d4 typically involves the deuteration of acrolein. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction is usually carried out under controlled conditions to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterium gas and catalysts to achieve high yields of deuterated acrolein. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the deuteration process.

Analyse Chemischer Reaktionen

Types of Reactions

Acrolein-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form acrylic acid-d4.

Reduction: Reduction of this compound can yield 3-deuteropropanal.

Addition Reactions: this compound can participate in Michael addition reactions with nucleophiles.

Polymerization: this compound can undergo polymerization to form polythis compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Addition Reactions: Nucleophiles like amines, thiols, and alcohols can react with this compound under basic or acidic conditions.

Polymerization: Catalysts such as acids or bases can initiate the polymerization process.

Major Products

Oxidation: Acrylic acid-d4

Reduction: 3-Deuteropropanal

Addition Reactions: Various adducts depending on the nucleophile used

Polymerization: Polythis compound

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry Applications

1.1 Quantification of Acrolein in Food and Environmental Samples

Acrolein-d4 is primarily utilized as an internal standard in stable isotope dilution assays for the quantification of acrolein in various matrices, including food products and environmental samples. A notable study developed two stable isotope dilution assays specifically for quantifying acrolein in fats and oils, demonstrating the effectiveness of this compound in achieving accurate measurements .

Table 1: Comparison of Detection Methods Using this compound

| Method | Sample Type | Detection Limit | Reference |

|---|---|---|---|

| Stable Isotope Dilution Assay | Fats and Oils | 0.01 µg/g | |

| Mist Chamber Method | Ambient Air | 0.012 µg/m³ | |

| Passive Sampling Method | Indoor Air | 0.05 µg/m³ |

The mist chamber method has shown superior sensitivity, detecting lower concentrations of acrolein compared to traditional methods, making it a valuable tool for environmental monitoring .

Toxicology Studies

2.1 Understanding Acrolein's Role in Disease Mechanisms

Acrolein is a reactive carbonyl compound known to participate in various pathological processes, particularly in chronic diseases such as cardiovascular diseases and neurodegenerative disorders. Research indicates that exposure to acrolein is associated with increased oxidative stress and inflammation, contributing to disease progression .

In studies involving multiple sclerosis (MS), acrolein levels were significantly elevated in inflammatory lesions, suggesting its role as a marker for disease severity. The use of this compound allowed researchers to trace the formation of acrolein-protein adducts, providing insights into its pathological effects .

Biomedical Research Applications

3.1 Therapeutic Investigations

Recent studies have explored the therapeutic potential of compounds that can quench or neutralize acrolein's reactive properties. For instance, carnosine has been identified as an effective quencher of acrolein, potentially mitigating its harmful effects during neuroinflammation associated with MS . The incorporation of this compound in these studies facilitates the quantification of both carnosine and acrolein levels, enhancing the understanding of their interactions.

3.2 Metabolic Studies

This compound is also used in metabolic investigations to study the interaction mechanisms between dietary compounds and reactive carbonyl species like acrolein. One study demonstrated that dietary dihydrochalcones could trap endogenous acrolein in vivo, leading to reduced levels of this compound in biological samples . This highlights the potential for dietary interventions to modulate acrolein levels and mitigate its adverse effects.

Case Studies

Case Study 1: Indoor Air Quality Assessment

A study assessed indoor air quality by measuring acrolein emissions from cooking activities using this compound as an internal standard. The results indicated significant variations in acrolein concentrations depending on cooking methods, emphasizing the importance of monitoring this compound for public health considerations .

Case Study 2: Carnosine and Acrolein Interaction in MS

In another investigation focused on MS, researchers administered carnosine to evaluate its ability to reduce acrolein-related damage. The use of this compound allowed for precise tracking of changes in acrolein levels post-treatment, demonstrating a marked reduction in inflammation markers associated with decreased acrolein-protein adduct formation .

Wirkmechanismus

Acrolein-d4 exerts its effects through several mechanisms:

Chemical Reactivity: this compound reacts with nucleophiles such as proteins and DNA, forming adducts that can disrupt cellular functions.

Oxidative Stress: The compound induces oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.

Inflammation: this compound can trigger inflammatory responses by activating signaling pathways involved in inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Acrolein: The non-deuterated version of Acrolein-d4, with similar chemical properties but different isotopic composition.

Crotonaldehyde: Another α,β-unsaturated aldehyde with similar reactivity but a different structure.

Methacrolein: A related compound with a methyl group attached to the α-carbon.

Uniqueness

This compound is unique due to its deuterium labeling, which allows for precise tracking and analysis in scientific studies. The isotopic labeling provides insights into reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds.

Biologische Aktivität

Acrolein-d4, a deuterated form of acrolein, serves as a valuable tool in biological research, particularly in studies investigating the mechanisms of acrolein's toxicity and its interactions with biological macromolecules. This article provides a comprehensive overview of the biological activity of this compound, focusing on its biochemical interactions, toxicological effects, and potential therapeutic implications.

1. Overview of Acrolein and this compound

Acrolein (C3H4O) is a highly reactive α,β-unsaturated aldehyde produced from various sources, including combustion processes and lipid peroxidation. This compound (C3D4O) is synthesized by replacing hydrogen atoms in acrolein with deuterium, which aids in tracking and quantifying its biological interactions through advanced analytical techniques such as mass spectrometry.

2.1 Protein Adduction

This compound exhibits significant reactivity toward nucleophilic sites on proteins, leading to the formation of stable protein adducts. This process is particularly relevant in understanding oxidative stress-related diseases. Studies have shown that acrolein can modify amino acids such as lysine and cysteine, disrupting normal protein function and contributing to cellular dysfunction .

Table 1: Common Protein Targets for Acrolein Adduction

| Protein Target | Function | Effect of Adduction |

|---|---|---|

| Enzymes (e.g., ADH) | Metabolism of alcohols | Inhibition of enzymatic activity |

| Chaperone proteins | Protein folding and stabilization | Impairment of protein quality control |

| Structural proteins | Cellular integrity | Compromised cell structure |

2.2 Oxidative Stress Induction

This compound contributes to oxidative stress by generating reactive oxygen species (ROS) and depleting cellular antioxidants such as glutathione (GSH). This oxidative damage has been implicated in various diseases, including neurodegenerative disorders and cancer .

3. Toxicological Implications

The toxicity of this compound has been extensively studied in various models:

- Neurotoxicity : Acrolein exposure has been linked to neurodegeneration through mitochondrial dysfunction and apoptosis in neuronal cells .

- Hepatotoxicity : In animal models, acrolein-induced protein carbonylation correlates with liver injury, highlighting its role in alcoholic liver disease .

- Cardiotoxicity : Long-term exposure to acrolein has been shown to induce cardiac apoptosis and hypertrophy .

4.1 Multiple Sclerosis Research

A study investigated the role of acrolein in multiple sclerosis (MS), revealing that elevated levels of acrolein were found in inflammatory lesions. The administration of carnosine, a carbonyl quencher, significantly reduced acrolein levels and alleviated disease severity in experimental autoimmune encephalomyelitis (EAE) models .

4.2 Cancer Studies

Research has demonstrated that acrolein acts as a carcinogen in colorectal cancer by forming DNA adducts that lead to mutagenesis . The use of this compound allowed researchers to trace these adduct formations more accurately.

5. Therapeutic Potential

Despite its toxicity, the ability of compounds like carnosine to quench acrolein presents potential therapeutic avenues for treating oxidative stress-related diseases. Enhanced availability of carbonyl quenchers may mitigate the harmful effects associated with acrolein exposure .

6. Conclusion

This compound serves as a critical agent in understanding the biological activity of acrolein through its interactions with proteins and cellular systems. Its role in inducing oxidative stress and forming protein adducts underscores the importance of continued research into mitigating its toxic effects while exploring therapeutic strategies that leverage its reactivity.

Eigenschaften

IUPAC Name |

1,2,3,3-tetradeuterioprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O/c1-2-3-4/h2-3H,1H2/i1D2,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGINCPLSRVDWNT-YODZYWACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C(=O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80727309 | |

| Record name | (~2~H_4_)Prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80727309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33984-05-3 | |

| Record name | (~2~H_4_)Prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80727309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.